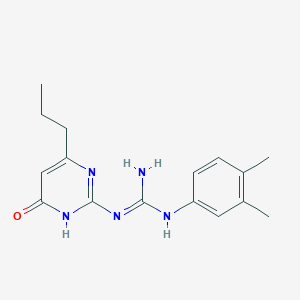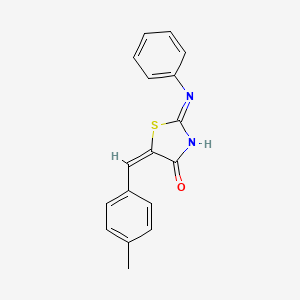![molecular formula C23H17BrN2O3 B6088687 2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6088687.png)
2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone, also known as BMQ, is a synthetic compound that belongs to the family of quinazolinone derivatives. BMQ is a potential pharmacological agent that has been studied for its various biological activities.
Mécanisme D'action
The mechanism of action of 2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the progression of cancer and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins that are involved in inflammation. This compound has also been found to inhibit the activity of tyrosine kinase, which is an enzyme that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, which is a programmed cell death that is important for the removal of damaged or abnormal cells. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound also has potent biological activities, which make it a useful tool for studying the mechanisms of inflammation and cancer. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects that can complicate the interpretation of experimental results.
Orientations Futures
For the study of 2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone include investigating its therapeutic potential, studying its structure-activity relationship, and developing novel synthetic methods.
Méthodes De Synthèse
2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-amino-4-bromo phenol and 2-methoxybenzaldehyde to form 2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-methoxybenzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form the final product, this compound.
Applications De Recherche Scientifique
2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone has been studied extensively for its various biological activities. It has been found to possess potent anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation.
Propriétés
IUPAC Name |
2-[(E)-2-(4-bromo-2-hydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-29-21-9-5-4-8-19(21)26-22(13-11-15-10-12-16(24)14-20(15)27)25-18-7-3-2-6-17(18)23(26)28/h2-14,27H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLGWSHCWGRFDV-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)
![1-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6088636.png)
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)



![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6088695.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}ethanamine](/img/structure/B6088703.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)